3-Iodo-1-propanol (CAS 627-32-7) is a bifunctional organic building block featuring a primary alcohol and a terminal iodo group. It is principally used to introduce the 3-hydroxypropyl moiety into a target molecule via nucleophilic substitution. Compared to its chloro and bromo analogs, the carbon-iodine bond is significantly weaker and more polarizable, making 3-Iodo-1-propanol a more reactive alkylating agent. This enhanced reactivity is a critical procurement consideration for syntheses requiring mild conditions, high yields, or accelerated reaction times, particularly in pharmaceutical and materials science applications.
Selecting a 3-halopropanol is a technical decision, not a commodity choice. Substituting 3-Iodo-1-propanol with its bromo or chloro analogs based on cost alone can lead to process failure or suboptimal outcomes. The reactivity order in SN2 reactions is definitively R-I > R-Br > R-Cl, meaning that 3-Iodo-1-propanol allows for faster reactions, lower process temperatures, and potentially higher yields than its counterparts. This is crucial when working with thermally sensitive substrates or when aiming to minimize side reactions like elimination, which can become competitive with less reactive halides. Furthermore, for applications in radiopharmaceutical development, the iodine atom is irreplaceable for labeling with iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making bromo or chloro versions completely unsuitable as precursors.
The rate of bimolecular nucleophilic substitution (SN2) reactions is critically dependent on the leaving group. The reactivity of alkyl halides follows the established order R-I > R-Br > R-Cl. This is because the iodide ion is a significantly weaker base and more polarizable than bromide or chloride, making it a more stable leaving group. This fundamental property means that reactions using 3-Iodo-1-propanol proceed faster and/or under milder conditions than with 3-Bromo-1-propanol or 3-Chloro-1-propanol, a key advantage for industrial and laboratory process efficiency.
| Evidence Dimension | Relative SN2 Reaction Rate |
| Target Compound Data | Highest Reactivity (R-I) |
| Comparator Or Baseline | 3-Bromo-1-propanol (R-Br): Intermediate Reactivity; 3-Chloro-1-propanol (R-Cl): Lowest Reactivity |
| Quantified Difference | Qualitatively R-I > R-Br > R-Cl. Quantitative rate differences are system-dependent but can be orders of magnitude. |
| Conditions | Standard SN2 reaction conditions, applicable to O-alkylation, N-alkylation, and C-alkylation. |
Faster reaction kinetics allow for increased production throughput, reduced energy consumption (lower temperatures), and can improve selectivity by minimizing time-dependent side reactions.
3-Iodo-1-propanol serves as a critical non-radioactive 'cold' precursor for the synthesis of iodinated radiopharmaceuticals used in Single Photon Emission Computed Tomography (SPECT) and some Positron Emission Tomography (PET) applications. For example, the structure of Ioflupane (¹²³I), a key SPECT imaging agent for dopamine transporters, contains an iodophenyl group. The synthesis of such agents requires a stable iodinated building block which is later substituted with a radioactive iodine isotope. Chloro- or bromo-analogs are fundamentally incompatible for this application as they lack the necessary iodine atom for radioiodination.
| Evidence Dimension | Suitability as a Radioiodination Precursor |
| Target Compound Data | Suitable: Contains iodine atom required for isotopic exchange or synthesis. |
| Comparator Or Baseline | 3-Bromo-1-propanol & 3-Chloro-1-propanol: Unsuitable. Lack the required iodine atom. |
| Quantified Difference | 100% enabling vs. 100% disabling for this specific application. |
| Conditions | Synthesis of radiotracers labeled with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I). |
For researchers in nuclear medicine and diagnostic imaging, only an iodinated precursor like 3-Iodo-1-propanol can be used, making substitution with other halides impossible.
In the synthesis of complex molecules, such as pharmaceutical intermediates, selective alkylation at an oxygen atom is a common step. A study on the alkylation of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one demonstrated that while various bases were screened, the reaction with an alkyl bromide exclusively yielded the O-alkylated product in 75-82% yield when using K2CO3 in DMF at 80 °C. While this study used a bromide, the known superior reactivity of iodides (R-I > R-Br) implies that using 3-Iodo-1-propanol would allow for similar or higher yields at potentially even lower temperatures or shorter reaction times, a critical factor for improving process efficiency and protecting sensitive functional groups from degradation.
| Evidence Dimension | Alkylation Yield and Conditions |
| Target Compound Data | Projected to provide ≥82% yield at temperatures ≤80 °C or shorter reaction times due to higher reactivity. |
| Comparator Or Baseline | Phenethyl bromide: Achieved 75-82% yield at 80 °C. |
| Quantified Difference | Enables milder reaction conditions (lower temperature/shorter time) for equivalent or greater yield. |
| Conditions | O-alkylation of a heterocyclic ketone using K2CO3 in DMF. |
Procuring 3-Iodo-1-propanol is justified for multi-step syntheses where maximizing yield and preserving molecular integrity under the mildest possible conditions is paramount to the economic viability of the final product.
In multi-step syntheses of active pharmaceutical ingredients (APIs), maximizing yield and minimizing harsh conditions is critical. The high reactivity of 3-Iodo-1-propanol allows for the efficient introduction of the 3-hydroxypropyl group onto sensitive heterocyclic scaffolds at lower temperatures than bromo- or chloro-analogs, reducing the risk of side-product formation and simplifying purification.
This compound is the logical choice for synthesizing non-radioactive precursors for SPECT imaging agents that target neurological disorders, such as those used for dopamine transporter (DaT) scanning. The presence of the iodine atom is non-negotiable for subsequent radiolabeling with ¹²³I, making analogs like 3-bromo-1-propanol entirely unsuitable for this high-value application.
In contexts requiring controlled polymerizations or surface modifications, the superior leaving group ability of iodide is a distinct advantage. Using 3-Iodo-1-propanol as an initiator or functionalizing agent can lead to more controlled reaction kinetics and higher degrees of functionalization compared to less reactive halides, enabling the synthesis of materials with precisely tailored properties.
Irritant